Cas no 36159-73-6 (4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone)

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a chlorinated naphthalenone derivative with a fused aromatic and partially saturated ring structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid bicyclic framework, combined with the electron-withdrawing chloro substituent, enhances reactivity in electrophilic and nucleophilic transformations. The compound’s stability under standard conditions and well-defined stereochemistry make it suitable for precise synthetic applications. Researchers value its potential as a precursor for bioactive molecules, including anti-inflammatory and CNS-active agents. Its purity and consistent performance in coupling reactions further underscore its utility in advanced chemical synthesis.
4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone structure
36159-73-6 structure
Product Name:4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
CAS No:36159-73-6
MF:C16H13ClO
MW:256.726823568344
CID:1063717
PubChem ID:12939181
Update Time:2025-05-26

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
    • 4-(4-chlorophenyl)-1,2,3,4-tetrahydronaphth-1-one
    • 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
    • 4-p-Chlorphenyl-1-tetralon
    • 36159-73-6
    • 4-(p-chlorophenyl)tetralone
    • starbld0001847
    • 4-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
    • DB-305039
    • 4-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one
    • SCHEMBL2490001
    • Inchi: 1S/C16H13ClO/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-8,13H,9-10H2
    • InChI Key: VLJJFAJBTHYFKK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C2C=CC=CC=2C(CC1)=O

Computed Properties

  • Exact Mass: 256.06500
  • Monoisotopic Mass: 256.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.44840

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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